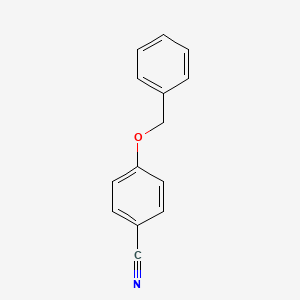

4-Benzyloxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAOJHAASAWVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-36-4 | |

| Record name | 4-Benzyloxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Benzyloxybenzonitrile (CAS No. 52805-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzonitrile, with a confirmed CAS number of 52805-36-4, is an aromatic ether and nitrile compound.[1][2][3] Its structure, featuring a benzyloxy group para to a nitrile function on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The presence of the polar nitrile group and the bulky, relatively non-polar benzyloxy group imparts a unique combination of properties that are being explored for various applications, including as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and known biological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52805-36-4 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.25 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 94-96 °C | |

| Boiling Point | 374.0 ± 17.0 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as chloroform and DMSO. | [1][4] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

General Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

4-Hydroxybenzonitrile

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzonitrile in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. The spectra are typically recorded in deuterated chloroform (CDCl₃).[1][4]

Table 2: NMR Spectral Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.59 | d | 2H, Ar-H (ortho to -CN) |

| 7.42 - 7.30 | m | 5H, Ar-H (benzyl) | |

| 7.03 | d | 2H, Ar-H (ortho to -O) | |

| 5.12 | s | 2H, -O-CH₂- | |

| ¹³C NMR | 161.9 | s | C (Ar, para to -CN) |

| 136.0 | s | C (Ar, ipso-benzyl) | |

| 133.8 | s | C (Ar, ortho to -CN) | |

| 128.8 | s | C (Ar, benzyl) | |

| 128.4 | s | C (Ar, benzyl) | |

| 127.3 | s | C (Ar, benzyl) | |

| 118.9 | s | C (-CN) | |

| 115.6 | s | C (Ar, ortho to -O) | |

| 105.0 | s | C (Ar, ipso to -CN) | |

| 70.4 | s | -O-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically recorded as a KBr disc or a nujol mull.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretching |

| ~1605, 1508 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-O-C asymmetric stretching (aryl ether) |

| ~1020 | Medium | C-O-C symmetric stretching (aryl ether) |

| ~740, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the benzonitrile scaffold is a known pharmacophore present in various biologically active molecules.[5] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[5]

Anticancer Potential of Benzonitrile Derivatives

Many benzonitrile-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division.[5] Disruption of this process leads to mitotic arrest and apoptosis in cancer cells.

Caption: Potential anticancer signaling pathway for benzonitrile derivatives.

Further research is required to determine the specific biological targets and signaling pathways modulated by this compound and to evaluate its potential as a therapeutic agent. Its structural similarity to other bioactive benzonitriles suggests it could be a valuable lead compound for the development of novel drugs.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical and spectroscopic properties. While its specific biological functions are not yet extensively documented, its chemical structure suggests potential for applications in drug discovery, particularly in the development of anticancer agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this versatile molecule. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

4-Benzyloxybenzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Benzyloxybenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, a bifunctional aromatic compound, serves as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its structure, incorporating a stable benzyloxy ether linkage and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, detail a robust synthetic protocol via Williamson ether synthesis, offer an in-depth analysis of its spectroscopic signature, and explore its reactivity and strategic applications as a precursor to pharmacologically relevant scaffolds.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. Its key properties are summarized below, providing foundational data for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [1][2] |

| IUPAC Name | 4-(Phenylmethoxy)benzonitrile | [4] |

| CAS Number | 52805-36-4 | [1][3] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 94 °C | [5] |

| Boiling Point | 374.0 ± 17.0 °C at 760 mmHg | [5] |

| Purity | ≥98.0% (Typical) | [1] |

| Storage | Store at room temperature in a dry, sealed container | [3] |

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for preparing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of a benzyl halide.

Causality in Experimental Design

-

Choice of Reactants : The synthesis starts from 4-hydroxybenzonitrile and a benzyl halide (e.g., benzyl bromide or benzyl chloride). This pathway is strategically chosen because the alternative—reacting benzyl alcohol with 4-halobenzonitrile—is not feasible under standard Williamson conditions, as SN2 reactions do not occur at sp²-hybridized aromatic carbons.[6][7]

-

Base and Solvent System : A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, which is significantly more acidic than an aliphatic alcohol.[8] Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions.[8] A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus maximizing the nucleophilicity of the phenoxide.[8]

-

Reaction Temperature : The reaction is typically heated (e.g., to 80 °C) to ensure a reasonable reaction rate for the SN2 displacement, which has a significant activation energy barrier.

Detailed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-hydroxybenzonitrile and benzyl bromide.

Materials:

-

4-Hydroxybenzonitrile (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).

-

Begin vigorous stirring and add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzonitrile spot is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The expected data from FTIR, ¹H NMR, and ¹³C NMR are detailed below.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides definitive evidence for the key functional groups. The absence of a broad O-H stretch (from the starting material) and the appearance of characteristic ether and nitrile peaks are confirmatory.

-

~2225 cm⁻¹ (Strong, Sharp): This peak is characteristic of the C≡N (nitrile) stretching vibration. Its position indicates it is conjugated with the aromatic ring.[9]

-

~1250 cm⁻¹ (Strong): This corresponds to the asymmetric C-O-C (aryl ether) stretching vibration.

-

~1020 cm⁻¹ (Medium): This corresponds to the symmetric C-O-C stretching vibration.

-

~3060-3030 cm⁻¹ (Medium): Aromatic C-H stretching from both benzene rings.

-

~1605, 1500 cm⁻¹ (Medium-Strong): Aromatic C=C ring stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[10][11]

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.60 (d, 2H, J ≈ 8.8 Hz): Two aromatic protons ortho to the nitrile group. They are deshielded by the electron-withdrawing effect of the -CN group.

-

δ ~7.45-7.30 (m, 5H): Five protons of the unsubstituted benzyl ring.

-

δ ~7.00 (d, 2H, J ≈ 8.8 Hz): Two aromatic protons ortho to the ether linkage. They are shielded by the electron-donating effect of the oxygen.

-

δ ~5.10 (s, 2H): Two benzylic protons (-O-CH₂-Ph). They appear as a singlet as there are no adjacent protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~162.0: Quaternary carbon of the benzonitrile ring attached to the oxygen (C-O).

-

δ ~136.0: Quaternary carbon of the benzyl ring attached to the methylene group (-CH₂-C).

-

δ ~134.0: Two equivalent aromatic carbons ortho to the nitrile group (CH).

-

δ ~129.0, 128.5, 127.5: Aromatic carbons of the benzyl ring (CH).

-

δ ~119.0: Quaternary carbon of the nitrile group (-C≡N).

-

δ ~115.5: Two equivalent aromatic carbons ortho to the ether linkage (CH).

-

δ ~105.0: Quaternary carbon of the benzonitrile ring attached to the nitrile group (C-CN).

-

δ ~70.5: Benzylic carbon (-O-CH₂-Ph).

Reactivity and Applications in Drug Discovery

This compound is a strategic precursor in drug discovery due to its dual functionality. The nitrile group is a versatile functional handle, while the benzyl ether serves as a robust protecting group for the phenol, which can be deprotected in later synthetic stages if required.

Key Chemical Transformations

-

Reduction of the Nitrile: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This introduces a basic amine, a common pharmacophore in many drug molecules.

-

Hydrolysis of the Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), providing a key site for forming amides, esters, or other acid derivatives.[4]

-

Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide with a Lewis acid) in a [3+2] cycloaddition to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

-

Debenzylation: The benzyl ether can be cleaved via catalytic hydrogenolysis (H₂, Pd/C) to reveal the phenol. This is often a late-stage step to unmask a key hydrogen bond donor or to provide a site for further functionalization.

Strategic Role in Medicinal Chemistry

The compound serves as a scaffold to build molecules with diverse biological activities. Benzonitrile-containing molecules have been investigated as enzyme inhibitors, receptor antagonists, and agents for various therapeutic areas.[12][13][14] Its utility lies in its ability to position functional groups in a defined three-dimensional space, enabling targeted interactions with biological macromolecules.

Caption: Key transformations of this compound into pharmacologically relevant functional groups.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid formation of dust and aerosols.[15]

-

Hazards: May be harmful if swallowed. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

In case of fire: Use appropriate extinguishing media for surrounding fire. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen cyanide.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and a straightforward, robust synthesis. Its true power for researchers lies in the predictable reactivity of its nitrile and ether functionalities, which allows for its strategic incorporation into complex synthetic routes targeting novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical behavior is fundamental to leveraging its full potential in the demanding field of drug discovery and development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. minio.scielo.br [minio.scielo.br]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. nbinno.com [nbinno.com]

- 13. A brief overview of classical natural product drug synthesis and bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Determination of 4-Benzyloxybenzonitrile's Melting Point

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for accurately determining the melting point of 4-benzyloxybenzonitrile, a key intermediate in various synthetic applications. Accurate melting point determination is a fundamental technique for assessing the purity and identity of crystalline solids.[1][2] This document outlines the physical properties of this compound, detailed experimental protocols for its melting point determination, and a discussion on the factors influencing measurement accuracy.

Physical Properties of this compound

This compound, also known as 4-cyanophenylbenzyl ether, is a white to off-white crystalline solid.[3][4] Its reported melting point varies across different suppliers and literature sources, which often correlates with the purity of the substance. The presence of impurities typically leads to a depression and broadening of the melting point range.[2][5]

Table 1: Reported Melting Points for this compound

| Melting Point (°C) | Purity (%) | Source |

| 87 - 88 | Not Specified | Matrix Scientific[6] |

| 94 | Not Specified | ChemicalBook[3][4] |

| 94 - 96 | 98 | J&K Scientific LLC[7] |

Experimental Protocols for Melting Point Determination

Two primary methods are employed for the determination of melting points in research and quality control settings: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC).

This is the most common and accessible method for determining the melting point of a crystalline solid.[1][8][9] It involves heating a small, packed sample in a capillary tube at a controlled rate.[9]

Detailed Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting range.[10][11]

-

If the sample consists of large crystals, finely crush it into a powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[2]

-

Press the open end of a glass capillary tube (sealed at the other end) into the powdered sample.[10]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the sealed end.[10]

-

The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[10][12]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to quickly determine an approximate melting temperature.[2]

-

Accurate Measurement: Allow the apparatus to cool to at least 20-30°C below the approximate melting point.[10][12]

-

Begin heating again, but at a much slower, controlled rate of 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.[2][10][12] A slow heating rate is crucial for an accurate measurement.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (onset of melting).[2][12]

-

Record the temperature at which the last solid crystal disappears, and the sample becomes a completely transparent liquid (completion of melting).[12]

-

The recorded melting point should be reported as a range from the onset to the completion temperature.

-

For reliable results, the procedure should be performed at least twice.[12]

-

DSC is a powerful thermal analysis technique that provides highly precise melting point data.[13][14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][15] This method is particularly valuable for purity analysis based on the Van't Hoff equation.[16]

Detailed Experimental Protocol:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points, such as indium.[13]

-

-

Sample Preparation:

-

Apparatus Setup and Measurement:

-

Data Analysis:

-

The instrument will record the heat flow versus temperature, generating a thermogram.

-

The melting process will appear as an endothermic peak on the DSC curve.

-

Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is often reported as the melting point (Tm).[17]

-

The area under the peak corresponds to the heat of fusion (ΔHm).[17]

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described experimental protocols.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

References

- 1. mt.com [mt.com]

- 2. youtube.com [youtube.com]

- 3. This compound CAS#: 52805-36-4 [amp.chemicalbook.com]

- 4. This compound CAS#: 52805-36-4 [m.chemicalbook.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. 52805-36-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. Determination of Melting Point [unacademy.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. library.aocs.org [library.aocs.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 14. Differential scanning calorimetry [cureffi.org]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. bio-protocol.org [bio-protocol.org]

The Solubility Profile of 4-Benzyloxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Benzyloxybenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, physicochemical properties influencing solubility, and a detailed, standardized experimental protocol for determining solubility. This information is critical for applications in organic synthesis, purification, crystallization, and formulation development.

Physicochemical Properties and Qualitative Solubility

This compound is a white to almost-white crystalline powder.[1][2][3] Its molecular structure, featuring a polar nitrile group (-C≡N) and a larger, nonpolar benzyloxy group, dictates its solubility behavior. This combination of polar and nonpolar moieties suggests that the solubility of this compound is highly dependent on the polarity of the solvent.

Based on its structural characteristics and available qualitative data, a general solubility profile can be inferred. The compound is noted to have "almost transparency in hot Methanol," indicating that solubility in polar protic solvents like methanol increases significantly with temperature.[1][3] Generally, molecules with both polar and nonpolar regions tend to be more soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the large hydrophobic benzyloxy group.

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

| Property | Value/Observation | Implication for Solubility | Source |

| Molecular Formula | C₁₄H₁₁NO | - | [3][4][5] |

| Molecular Weight | 209.24 g/mol | Influences mass-based solubility calculations. | [3][4][5] |

| Melting Point | 94 °C | Indicates solid state at room temperature. | [3][4] |

| Boiling Point | 374.0 ± 17.0 °C at 760 mmHg | High boiling point suggests low volatility. | [4] |

| Appearance | White to Almost white powder to crystal | Crystalline nature requires energy to overcome lattice forces for dissolution. | [1][2] |

| Qualitative Solubility | Almost transparency in hot Methanol | Solubility in methanol is temperature-dependent. | [1][3] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Sealed vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure that no solid particles are transferred, filter the sample through a chemically compatible syringe filter into a clean, dry container.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the determined concentration in the saturated solution and is typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by several interrelated factors. The following diagram outlines these relationships.

Caption: Factors influencing the solubility of this compound.

References

1H NMR spectrum analysis of 4-Benzyloxybenzonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Benzyloxybenzonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a critical step in the discovery pipeline. This compound is a versatile chemical intermediate whose structural integrity is paramount for its intended applications. This guide, written from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹H NMR spectrum of this compound. We will move beyond a simple description of the spectrum to explain the underlying principles and experimental considerations, ensuring a robust understanding for researchers and scientists.

Section 1: Foundational Principles in ¹H NMR Spectroscopy

A mastery of ¹H NMR interpretation rests on three core pillars: chemical shift, spin-spin coupling, and integration. These parameters, when analyzed together, allow for the unambiguous assignment of protons within a molecule.

-

1.1 Chemical Shift (δ) : The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. The applied magnetic field induces electron circulation, which creates a secondary magnetic field that shields the nucleus. Protons in electron-rich environments are more shielded and appear at a lower chemical shift (upfield), while protons near electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield).[1]

-

1.2 Spin-Spin Coupling (J) : Non-equivalent protons on adjacent carbons interact through their spin states, leading to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, is governed by the n+1 rule for simple systems, where 'n' is the number of equivalent neighboring protons. The coupling constant, J, measured in Hertz (Hz), provides valuable information about the connectivity and dihedral angle between coupled protons.[2][3]

-

1.3 Integration : The area under an NMR signal is directly proportional to the number of protons it represents. By integrating the signals, we can determine the relative ratio of the different types of protons in the molecule, which is a crucial step in structural assignment.[4][5]

Section 2: Structural Analysis and Spectral Prediction

Before acquiring a spectrum, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. This compound possesses several distinct proton environments due to its molecular symmetry and the electronic effects of its functional groups.

Proton Environments in this compound

The structure of this compound has five unique sets of chemically non-equivalent protons, labeled A through E in the diagram below.

Caption: Molecular structure of this compound with non-equivalent proton environments labeled A-E.

-

Protons A (CH₂): These two benzylic protons are chemically equivalent. They are adjacent to an oxygen atom and a phenyl ring.

-

Protons B: These two aromatic protons are ortho to the electron-withdrawing cyano (-CN) group and are equivalent due to symmetry.

-

Protons C: These two aromatic protons are ortho to the electron-donating benzyloxy (-OCH₂Ph) group and are equivalent.

-

Protons D: The two ortho protons on the terminal phenyl ring.

-

Protons E: The three meta and para protons on the terminal phenyl ring are often magnetically similar and may overlap.

Predicted Spectral Data

Based on established chemical shift values and electronic effects, we can predict the ¹H NMR spectrum. The electron-donating ether oxygen will shield adjacent protons (C), shifting them upfield, while the electron-withdrawing nitrile group will deshield its adjacent protons (B), shifting them downfield.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| A | 2H | ~5.1 | Singlet (s) | N/A |

| B | 2H | ~7.7 | Doublet (d) | ~8-9 |

| C | 2H | ~7.1 | Doublet (d) | ~8-9 |

| D & E | 5H | ~7.3 - 7.5 | Multiplet (m) | N/A |

Section 3: Experimental Protocol for High-Quality ¹H NMR Analysis

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the correct choice of acquisition parameters. A flawed protocol can lead to broadened peaks, poor signal-to-noise, and unreliable integration, compromising the entire analysis.

Step-by-Step Sample Preparation

-

Mass Measurement : Weigh approximately 5-15 mg of this compound into a clean, dry vial.[6]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[7][8]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] This volume is optimal for standard 5 mm NMR tubes.

-

Homogenization : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving a homogeneous magnetic field (shimming).[6]

-

Filtration and Transfer : To remove any particulate matter which can severely degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.

-

Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the essential steps for setting up a standard ¹H NMR experiment.

Caption: Standard experimental workflow for ¹H NMR analysis.

Key Acquisition Parameters:

-

Pulse Width (P1): Typically set to a 30° or 45° flip angle for routine qualitative scans to allow for faster repetition, or a 90° pulse for quantitative measurements where full signal intensity per scan is desired.[9][10]

-

Acquisition Time (AQ): The duration for which the Free Induction Decay (FID) is recorded. A time of 2-4 seconds is generally sufficient to ensure good digital resolution for small molecules.[9][10]

-

Relaxation Delay (D1): A delay period before the pulse sequence is repeated. For quantitative accuracy, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest. For routine spectra, 1-2 seconds is often adequate.[11]

-

Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a high-quality spectrum.[12]

Section 4: Interpretation of the Experimental Spectrum

A typical 400 MHz ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following features, confirming our predictions.

-

δ ~7.70 ppm (2H, doublet, J ≈ 8.8 Hz): This downfield doublet is assigned to Protons B . Their deshielded position is due to the strong electron-withdrawing and anisotropic effects of the adjacent cyano group. The splitting pattern arises from coupling to the neighboring Protons C .

-

δ ~7.3-7.5 ppm (5H, multiplet): This complex signal corresponds to the five protons of the monosubstituted phenyl ring of the benzyl group (Protons D and E ). The chemical shifts of these protons are often very similar, leading to overlapping signals that are best described as a multiplet.[2]

-

δ ~7.10 ppm (2H, doublet, J ≈ 8.8 Hz): This upfield doublet is assigned to Protons C . They are shielded by the electron-donating effect of the ether oxygen. The coupling constant matches that of the doublet at 7.70 ppm, confirming their adjacency to Protons B . This classic AA'BB' pattern is characteristic of para-disubstituted benzene rings.[4]

-

δ ~5.15 ppm (2H, singlet): This singlet is unambiguously assigned to the benzylic Protons A . Its chemical shift is characteristic of a methylene group attached to both an oxygen atom and an aromatic ring. The absence of splitting confirms there are no protons on the adjacent oxygen atom.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, integration values, and coupling patterns, all five distinct proton environments can be confidently assigned. This guide has detailed the theoretical underpinnings, a robust experimental protocol, and a logical interpretation strategy. By following these principles, researchers, scientists, and drug development professionals can leverage the power of NMR spectroscopy to verify the structure and purity of this compound and other related compounds with high confidence, ensuring the integrity of their scientific endeavors.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide on the 13C NMR Chemical Shift Values for 4-Benzyloxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shift values for 4-Benzyloxybenzonitrile. Due to the absence of directly published experimental data for this specific compound in the available literature, this guide presents predicted values based on the analysis of structurally analogous compounds. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted 13C NMR Chemical Shift Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the predicted chemical shifts are derived from empirical data of similar substituted aromatic systems, including 4-alkoxybenzonitriles and benzyl ethers. The predicted data is summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shift Values for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~162 | The carbon atom attached to the ether oxygen (ipso-carbon of the phenoxy group) is expected to be significantly deshielded due to the electron-withdrawing effect of the oxygen. This is consistent with values observed for similar alkoxybenzenes. |

| C2, C6 | ~115 | These carbon atoms are ortho to the benzyloxy group and are expected to be shielded compared to benzene due to the electron-donating resonance effect of the ether oxygen. |

| C3, C5 | ~134 | These carbon atoms are meta to the benzyloxy group and ortho to the cyano group. Their chemical shift will be influenced by the electron-withdrawing nature of the nitrile, leading to a downfield shift. |

| C4 | ~104 | The carbon atom to which the cyano group is attached (ipso-carbon of the nitrile group) is expected to be shielded relative to other quaternary carbons in the ring due to the electronic effects of the nitrile. |

| C7 | ~119 | The carbon atom of the nitrile group (-C≡N) typically appears in this region of the spectrum. |

| C8 | ~70 | The benzylic methylene carbon (-O-CH2-) is expected to have a chemical shift in the typical range for carbons attached to an oxygen atom. |

| C9 | ~136 | The ipso-carbon of the benzyl group is a quaternary carbon and its chemical shift is influenced by the attachment to the methylene group. |

| C10, C14 | ~128 | The ortho-carbons of the benzyl group are expected to resonate at a chemical shift typical for unsubstituted aromatic carbons. |

| C11, C13 | ~129 | The meta-carbons of the benzyl group are also expected in the typical aromatic region. |

| C12 | ~128 | The para-carbon of the benzyl group will have a chemical shift similar to the other CH carbons of the benzyl ring. |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a 13C NMR spectrum of this compound, based on standard practices for small organic molecules.[1]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chloroform-d is a common choice for many organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for the 13C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a proton-decoupled 13C NMR spectrum. Typical acquisition parameters include:

-

Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral width: Approximately 0 to 220 ppm to cover the full range of expected carbon signals.[2][3][4][5]

-

Acquisition time: Typically 1-2 seconds.

-

Relaxation delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.

-

Number of scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum. If using CDCl3, the solvent peak at 77.16 ppm can be used as an internal reference.[2] For other solvents, an internal standard like tetramethylsilane (TMS) at 0.0 ppm can be used.

-

Integrate the peaks if desired, although routine 13C NMR peak intensities are not always proportional to the number of carbons.

Molecular Structure and Atom Numbering

To correlate the predicted chemical shifts with the molecular structure, a diagram of this compound with the carbon atoms numbered is provided below. This visualization is essential for the unambiguous assignment of the NMR signals.

Caption: Structure of this compound with carbon numbering for 13C NMR assignment.

References

FTIR spectroscopy of 4-Benzyloxybenzonitrile for functional group analysis

An In-depth Technical Guide to the FTIR Spectroscopy of 4-Benzyloxybenzonitrile for Functional Group Analysis

Abstract

This technical guide provides a comprehensive examination of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer a deep, mechanistic understanding of spectral interpretation. We will deconstruct the molecule's vibrational signatures, explain the causality behind experimental choices, and provide robust, self-validating protocols for accurate analysis.

Introduction: The Molecular Blueprint of this compound

This compound is an organic compound featuring a rich assembly of functional groups, making it an excellent subject for vibrational spectroscopy studies. Its structure incorporates a nitrile group (-C≡N) and an ether linkage (-O-) connecting two distinct aromatic systems—a para-substituted benzonitrile ring and a monosubstituted benzyl group. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and structural arrangement of these key functionalities, which is critical for synthesis verification, quality control, and reaction monitoring in pharmaceutical and materials science.[1][2][3] This guide will dissect the FTIR spectrum of this compound, assigning characteristic absorption bands to their corresponding molecular vibrations.

Below is a diagram illustrating the key functional moieties within the this compound structure that are amenable to FTIR analysis.

Caption: Key functional groups in this compound.

Theoretical Foundations: Vibrational Modes of Key Functional Groups

An FTIR spectrum is a plot of molecular vibrations. Each peak corresponds to the absorption of infrared radiation at a specific frequency (wavenumber), causing a specific chemical bond to vibrate. The position, intensity, and shape of these peaks serve as a molecular "fingerprint."

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable absorptions in an IR spectrum.

-

Frequency: The C≡N stretching vibration appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[4][5]

-

Causality (Expertise): This high frequency is a direct consequence of the triple bond's high force constant (bond strength).[4][6] For this compound, the nitrile group is conjugated with the aromatic ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C≡N bond and lowers its stretching frequency to the lower end of the typical range, often around 2220-2240 cm⁻¹ .[4][6]

-

Intensity: The peak is typically sharp and strong . This is due to the large change in dipole moment (dµ/dx) that occurs when the highly polar C≡N bond stretches.[4]

The Aryl-Alkyl Ether Linkage (Ar-O-CH₂)

Ethers are characterized by their C-O-C stretching vibrations. Because the linkage in this compound is asymmetric (an aromatic carbon on one side of the oxygen and an aliphatic carbon on the other), two distinct stretching bands are expected.[7]

-

Asymmetric Stretch (Ar-O): This involves the stretching of the bond between the aromatic ring and the ether oxygen. It appears as a strong band at a higher frequency, typically in the range of 1300-1200 cm⁻¹ .[7][8]

-

Symmetric Stretch (O-CH₂): This involves the stretching of the bond between the ether oxygen and the benzylic carbon. It appears as a strong band at a lower frequency, generally between 1050-1010 cm⁻¹ .[7]

-

Causality (Expertise): The presence of two distinct, strong peaks in these regions is highly diagnostic for mixed aryl-alkyl ethers.[7] The absence of a broad O-H stretching band (3200-3600 cm⁻¹) definitively distinguishes an ether from an alcohol.

Aromatic Ring Systems

The two benzene rings give rise to several characteristic absorptions.

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Look for multiple weak to medium sharp peaks in the 3100-3000 cm⁻¹ region.[9][10][11] Their position just to the left of the 3000 cm⁻¹ line is a reliable indicator of sp² hybridized C-H bonds.[12]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[9][10][11] Typically, prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (900-675 cm⁻¹ ) are highly diagnostic of the substitution pattern on the benzene ring.[9][10][11]

-

Para-Disubstituted Ring (Benzonitrile moiety): Expect a single strong band between 840-810 cm⁻¹ .

-

Monosubstituted Ring (Benzyl moiety): Expect two strong bands, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ .

-

Aliphatic Linker (-CH₂-)

The methylene bridge of the benzyl group also has characteristic vibrations.

-

Aliphatic C-H Stretch: These occur at wavenumbers just below 3000 cm⁻¹. Expect two bands corresponding to the asymmetric and symmetric stretches in the 2950-2850 cm⁻¹ region.[13][14]

-

Aliphatic C-H Bend (Scissoring): This vibration typically appears as a medium-intensity band around 1470-1450 cm⁻¹ , often overlapping with the aromatic C=C stretching bands.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality FTIR spectrum is paramount. The choice of sampling technique depends on the available equipment and sample amount. For a solid compound like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.[15]

Caption: Experimental workflow for FTIR analysis.

Protocol 3.1: KBr Pellet Transmission Method

This method produces a high-quality transmission spectrum but requires careful preparation.

-

Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours and store it in a desiccator. Causality: KBr is hygroscopic; absorbed water will produce large, broad O-H peaks (3400 cm⁻¹) and a H-O-H bending peak (~1640 cm⁻¹) that can obscure sample signals.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. Causality: Large particle sizes can cause scattering of the IR beam (the Christiansen effect), leading to distorted, broad peak shapes.[16]

-

Mixing: Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by gentle grinding.

-

Pelletizing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[17]

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.[15]

Protocol 3.2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid alternative that requires minimal sample preparation.[15][17]

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio against the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the crystal.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal. Causality: Good, uniform contact between the sample and the crystal is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[15]

-

Analysis: Acquire the sample spectrum. The instrument's software will automatically perform the background ratioing.

Data Interpretation: A Case Study of this compound

The following table summarizes the expected vibrational frequencies for this compound, providing a framework for interpreting an experimental spectrum.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity & Shape |

| Nitrile | -C≡N Stretch (conjugated) | 2240 - 2220 | Strong, Sharp |

| Aromatic | =C-H Stretch | 3100 - 3000 | Medium, Sharp (multiple) |

| Aliphatic | -CH₂- Stretch (asymm/symm) | 2950 - 2850 | Medium, Sharp |

| Aromatic | C=C Ring Stretch | 1610 - 1580, 1510 - 1475 | Medium to Strong, Sharp |

| Aliphatic | -CH₂- Bend (Scissoring) | ~1460 | Medium, Sharp |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch (Ar-O) | 1260 - 1230 | Strong, Sharp |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch (O-CH₂) | 1050 - 1020 | Strong, Sharp |

| Aromatic (Para) | C-H Out-of-Plane Bend | 840 - 810 | Strong, Sharp |

| Aromatic (Mono) | C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong, Sharp |

Frequencies are based on typical literature values for the specified functional groups.[4][5][7][9][10]

Caption: Logical map of spectral regions to functional groups.

Conclusion

FTIR spectroscopy is an indispensable technique for the functional group analysis of this compound. By systematically evaluating the key spectral regions, one can confidently confirm the presence of the nitrile, aryl-alkyl ether, aliphatic linker, and correctly substituted aromatic rings. A methodologically sound experimental approach, whether using the KBr pellet or ATR technique, is crucial for obtaining a high-quality spectrum. This guide provides the theoretical basis and practical protocols necessary for researchers to leverage FTIR as a powerful tool for structural verification in their daily work.

References

- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. How to Read and Interpret FTIR Spectroscope of Organic Material | Semantic Scholar [semanticscholar.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. jascoinc.com [jascoinc.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Crystal Structure of 4-Benzyloxybenzonitrile

Disclaimer: As of late 2025, a complete, publicly available crystal structure determination for 4-Benzyloxybenzonitrile (C₁₄H₁₁NO) has not been deposited in major crystallographic databases. This guide provides a comprehensive overview of the topic by presenting a detailed analysis of a closely related structural analogue, 4-Benzyloxy-3-methoxybenzonitrile , and outlines the established experimental protocols for the synthesis and crystallographic analysis of such compounds.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzonitrile group substituted with a benzyloxy moiety at the para-position. Its chemical structure combines the rigid, polar nitrile group with the bulkier, more flexible benzyloxy group, making it a molecule of interest in materials science, particularly in the synthesis of liquid crystals and functional materials. Understanding its solid-state arrangement through single-crystal X-ray diffraction is crucial for predicting its physical properties and designing new applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | 4-(Benzyloxy)benzonitrile |

| CAS Number | 52805-36-4[1] |

| Molecular Formula | C₁₄H₁₁NO[1] |

| Molecular Weight | 209.25 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N[1] |

| InChI Key | UDAOJHAASAWVIQ-UHFFFAOYSA-N[2] |

Crystal Structure Analysis: A Case Study of 4-Benzyloxy-3-methoxybenzonitrile

In the absence of data for the title compound, we present the crystallographic information for 4-Benzyloxy-3-methoxybenzonitrile (C₁₅H₁₃NO₂), a closely related analogue. This compound's structure provides significant insight into the likely packing motifs and intermolecular interactions that this compound might adopt. The key structural difference is the presence of a methoxy group adjacent to the benzyloxy substituent.

The crystal structure reveals that the two aromatic rings (the benzonitrile and the benzyl group) are oriented at a significant dihedral angle of 81.65 (3)°.[3][4] In the crystal, molecules are linked into chains along the b-axis by weak intermolecular C—H···N hydrogen bonds, which are crucial for the stabilization of the crystal lattice.[3][4]

Quantitative Crystallographic Data

The following tables summarize the key data from the single-crystal X-ray diffraction study of 4-Benzyloxy-3-methoxybenzonitrile, performed at a temperature of 173 K.[3][4]

Table 2: Crystal Data and Structure Refinement for 4-Benzyloxy-3-methoxybenzonitrile

| Parameter | Value |

| Empirical Formula | C₁₅H₁₃NO₂ |

| Formula Weight | 239.26 g/mol |

| Crystal System | Monoclinic[3][4] |

| Space Group | P2₁/c[4] |

| a (Å) | 14.9434 (12)[3][4] |

| b (Å) | 9.5469 (8)[3][4] |

| c (Å) | 8.8522 (7)[3][4] |

| β (°) | 102.663 (2)[3][4] |

| Volume (ų) | 1232.16 (17)[3][4] |

| Z | 4[3][4] |

| Calculated Density (Mg m⁻³) | 1.290[4] |

| Radiation Type | Mo Kα (λ = 0.71073 Å)[4] |

| Absorption Coeff. (μ) (mm⁻¹) | 0.09[3][4] |

| F(000) | 504[4] |

| Crystal Size (mm) | 0.32 × 0.25 × 0.23[3] |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.114[4] |

| Goodness-of-fit (S) on F² | 1.02[4] |

Table 3: Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector[3] |

| Data Collection Method | ω and φ scans[4] |

| Reflections Collected | 7286[3] |

| Independent Reflections | 2983[3] |

| Reflections [I > 2σ(I)] | 2499[3][4] |

| R_int | 0.018[3] |

| Refinement Method | Full-matrix least-squares on F²[4] |

| Data / Parameters | 2983 / 163[3] |

| H-atom Treatment | H-atom parameters constrained[3] |

| Max., Min. Δρ (e Å⁻³) | 0.23, -0.17[4] |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural characterization applicable to this compound and its analogues.

Synthesis of this compound

The most common and efficient route for synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Materials:

-

4-Cyanophenol (4-hydroxybenzonitrile)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-cyanophenol (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol.

-

Add benzyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a white crystalline solid.

Single-Crystal Growth Protocol

Growing high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a common and effective technique.

Procedure:

-

Select a suitable solvent or solvent mixture in which the purified compound has moderate solubility (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).

-

Dissolve the purified this compound in a minimum amount of the chosen solvent with gentle heating to ensure complete dissolution.

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

-

Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized workflow for determining the crystal structure of a small molecule like this compound.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[3] X-rays of a specific wavelength (e.g., Mo Kα) are directed at the crystal.[3][4] As the crystal is rotated, a series of diffraction patterns are collected on the detector.

-

Data Reduction: The collected raw data are processed. This includes cell refinement, data integration to determine the intensities of the reflections, and applying corrections for factors like absorption.[3]

-

Structure Solution: The processed data are used to solve the phase problem and generate an initial model of the electron density map, revealing the positions of the atoms in the asymmetric unit. This is typically achieved using direct methods (e.g., with software like SHELXS).[3]

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL).[3] This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.[3]

-

Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The final data, including atomic coordinates and bond lengths/angles, are prepared for publication, often in the form of a Crystallographic Information File (CIF).

Biological Activity and Signaling Pathways

Currently, there is no specific research available detailing the biological activity or associated signaling pathways for this compound. Research on structurally related benzonitrile compounds has explored applications as versatile building blocks for bioactive molecules, including herbicides and antiviral agents. For instance, other benzonitriles act by inhibiting Photosystem II in plants. However, without direct experimental evidence, the biological role of this compound remains an area for future investigation. Professionals in drug development may consider this scaffold for library synthesis and screening against various therapeutic targets.

References

Quantum Chemical Calculations of 4-Benzyloxybenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-benzyloxybenzonitrile, a molecule of interest in materials science and drug development. The study employs Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. The methodologies, data, and visualizations presented herein are intended for researchers, scientists, and professionals in the field of computational chemistry and drug design.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 09 software package.[1] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][2] This level of theory is well-established for providing a reliable description of the geometric and electronic properties of organic molecules.[1][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated. Natural Bond Orbital (NBO) analysis was carried out to understand the intramolecular charge transfer and stabilization energies.[2]

Molecular Structure

The optimized molecular structure of this compound is depicted below. The molecule consists of a benzonitrile group linked to a benzyl group through an ether linkage. The calculated bond lengths, bond angles, and dihedral angles are presented in Tables 1, 2, and 3, respectively. The aromatic rings are not coplanar, with a significant dihedral angle between them.[4]

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) |

| C1-O7 | 1.365 |

| O7-C8 | 1.432 |

| C4-C14 | 1.453 |

| C14-N15 | 1.158 |

| C-C (ring) | 1.390-1.405 |

| C-H (ring) | 1.080-1.085 |

Table 2: Selected Optimized Bond Angles (°)

| Angle | Value (°) |

| C1-O7-C8 | 118.5 |

| C6-C1-O7 | 120.2 |

| C2-C1-O7 | 119.8 |

| C3-C4-C14 | 121.0 |

| C5-C4-C14 | 121.0 |

| C4-C14-N15 | 179.5 |

Table 3: Selected Optimized Dihedral Angles (°)

| Dihedral Angle | Value (°) |

| C6-C1-O7-C8 | 178.5 |

| C2-C1-O7-C8 | -1.5 |

| C1-O7-C8-C9 | 85.2 |

| C1-O7-C8-C13 | -94.8 |

Vibrational Analysis

The theoretical vibrational frequencies of this compound were calculated to understand its infrared and Raman spectra. The most characteristic vibrational modes are summarized in Table 4. The nitrile (C≡N) stretching vibration is predicted to be a strong band in the infrared spectrum.[5][6] The C-O-C stretching vibrations of the ether linkage are also key identifying features. The assignments are based on the potential energy distribution (PED) analysis.[5]

Table 4: Selected Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 2235 | C≡N stretching |

| 1605, 1580, 1500 | Aromatic C=C stretching |

| 1250 | Asymmetric C-O-C stretching |

| 1040 | Symmetric C-O-C stretching |

| 830 | para-disubstituted benzene C-H out-of-plane bending |

Electronic Properties

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (FMOs), namely the HOMO and LUMO. The energies of these orbitals and the resulting energy gap are crucial for understanding the chemical reactivity and electronic transitions of the molecule.[7] A lower HOMO-LUMO gap suggests higher chemical reactivity and is a key parameter in the design of novel materials.[7][8]

Table 5: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The HOMO is primarily localized on the benzyloxy moiety, while the LUMO is distributed over the benzonitrile ring. This indicates that the electronic transitions are likely to involve a charge transfer from the benzyloxy group to the benzonitrile group.

Logical Workflow

The workflow for the quantum chemical calculations is outlined below. This systematic process ensures the accuracy and reliability of the computed molecular properties.

Conclusion

This technical guide has presented a detailed computational study of this compound using DFT calculations. The optimized molecular geometry, vibrational frequencies, and electronic properties have been calculated and analyzed. The presented data provides valuable insights into the structural and electronic characteristics of this molecule, which can be utilized for the design and development of new materials and pharmaceutical agents. The methodologies and findings reported here serve as a foundation for further experimental and theoretical investigations.

References

- 1. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Theoretical Properties of 4-Benzyloxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential biological relevance of 4-Benzyloxybenzonitrile. The information is curated to support research and development activities in medicinal chemistry and materials science.

Core Properties of this compound

This compound is an aromatic ether and nitrile compound with the chemical formula C₁₄H₁₁NO. Its structure features a benzonitrile moiety linked to a benzyl group through an ether linkage. This compound is of interest as a building block in organic synthesis and may possess biological activities relevant to drug discovery.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | |

| Melting Point | 94 °C | |

| Boiling Point | 173-175 °C at 0.1 mmHg | |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Almost transparent in hot methanol. | |

| Appearance | White to almost white powder or crystals. |

Spectral Data

| Spectral Data Type | Description |

| ¹H NMR | Expected signals for aromatic protons of both the benzonitrile and benzyl rings, and a characteristic singlet for the benzylic methylene protons. |

| ¹³C NMR | Expected signals for the aromatic carbons, the nitrile carbon, and the benzylic carbon. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C ether linkage, and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is adapted from the synthesis of the analogous compound, 4-allyloxy benzonitrile.

Williamson Ether Synthesis of this compound

This procedure involves the reaction of 4-cyanophenol with benzyl bromide in the presence of a base.

Materials:

-

4-Cyanophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Benzene

-

5% Sodium hydroxide (NaOH) aqueous solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

-

Ethyl ether

Procedure:

-

In a round-bottom flask, combine 4-cyanophenol, benzyl bromide, and potassium carbonate in acetone.

-

Reflux the mixture with stirring for 4 hours.

-

After reflux, distill off the acetone.

-

To the residue, add water and extract the mixture with benzene.

-

Wash the benzene layer sequentially with a 5% sodium hydroxide aqueous solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent to obtain the crude product.

-

The crude product can be further purified by crystallization from a mixture of n-hexane and ethyl ether to yield colorless crystals of this compound.[1]

Potential Biological Significance and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are not extensively documented, research on the closely related compound, 4-(Benzyloxy)phenol (4-BOP), offers valuable insights. 4-BOP has been shown to play a role in the immune response to mycobacterial infections by modulating the p53-mediated IL-35 signaling pathway, which in turn influences the JAK1/STAT3 pathway in human macrophages.[2] This suggests that compounds with a benzyloxy-phenyl scaffold may have immunomodulatory properties.

The following diagram illustrates the signaling pathway influenced by 4-(Benzyloxy)phenol, which could be a relevant area of investigation for this compound.

Caption: p53-mediated IL-35 signaling pathway influenced by 4-(Benzyloxy)phenol.